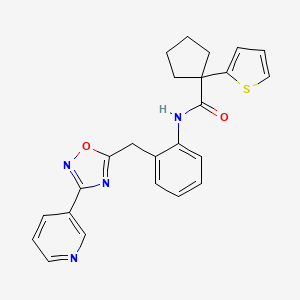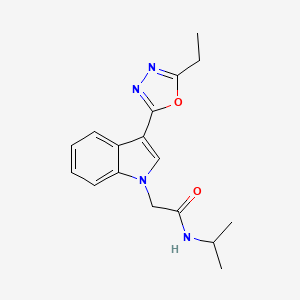
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide is a complex organic compound featuring an indole ring system substituted with an oxadiazole moiety and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The oxadiazole ring can be introduced through cyclization reactions involving hydrazides or amidoximes. The final step involves the acylation of the indole nitrogen with N-isopropylacetamide under suitable conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole and oxadiazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring to yield thio analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alkyl halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde and oxadiazole-2-carboxylic acid derivatives.
Reduction: Indole-3-thiol and oxadiazole-2-thiol derivatives.
Substitution: Substituted indoles and oxadiazoles with various functional groups.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound's unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the creation of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Indole-3-carboxaldehyde: Similar in structure but lacks the oxadiazole ring.
Oxadiazole-2-carboxylic acid: Similar in the oxadiazole moiety but lacks the indole ring.
N-isopropylacetamide derivatives: Similar in the acetamide group but lack the indole and oxadiazole rings.
Uniqueness: 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide is unique due to the combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties not found in simpler analogs.
This compound represents a valuable addition to the repertoire of organic chemists and researchers, offering a versatile platform for the development of new therapeutic agents and advanced materials.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)13-9-21(10-15(22)18-11(2)3)14-8-6-5-7-12(13)14/h5-9,11H,4,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQKBUSLONTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
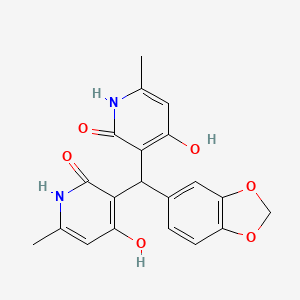
![sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
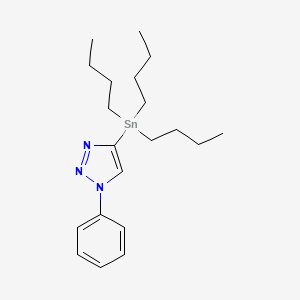
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
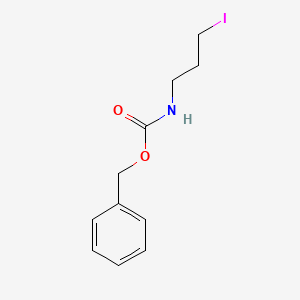
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)
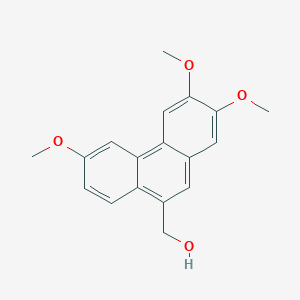
![5-[(3-METHOXYPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2743995.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
